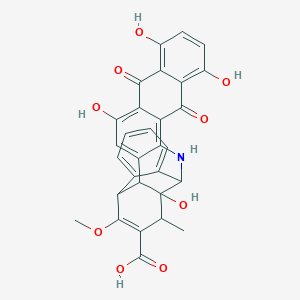
5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium, also known as EtSeCl, is a selenium-containing compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various fields, including biochemistry, pharmacology, and molecular biology.
作用機序
The mechanism of action of 5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium involves its ability to interact with cellular components, particularly proteins and enzymes. 5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium can form covalent bonds with thiol groups in proteins, leading to the modification of their structure and function. This modification can result in the inhibition of enzyme activity or the induction of apoptosis in cancer cells. Additionally, 5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium can modulate redox signaling pathways by altering the activity of redox-sensitive transcription factors.
Biochemical and Physiological Effects:
5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, the inhibition of enzyme activity, and the modulation of gene expression. These effects are the result of the compound's ability to interact with cellular components, particularly proteins and enzymes. In cancer cells, 5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium induces apoptosis by disrupting mitochondrial function and increasing oxidative stress. In enzyme inhibition, 5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium inhibits the activity of glutathione peroxidase, leading to the accumulation of reactive oxygen species (ROS) and the induction of oxidative stress. In redox signaling, 5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium modulates the activity of redox-sensitive transcription factors, leading to the regulation of gene expression.
実験室実験の利点と制限
5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium has several advantages for use in lab experiments, including its high potency, selectivity, and stability. Additionally, 5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium can be easily synthesized and purified, making it a cost-effective option for research. However, there are also some limitations to the use of 5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium in lab experiments. For example, the compound can be toxic at high concentrations, and its effects on non-target proteins and enzymes are not well understood. Additionally, the compound's stability in various experimental conditions, such as pH and temperature, needs to be further investigated.
将来の方向性
There are several future directions for research on 5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium. First, the compound's effects on non-target proteins and enzymes need to be further investigated to determine its specificity and selectivity. Second, the compound's stability in various experimental conditions needs to be studied to determine its suitability for use in different experimental settings. Third, the compound's potential as a therapeutic agent for cancer treatment and enzyme inhibition needs to be further explored in preclinical and clinical studies. Finally, the compound's potential as a modulator of redox signaling pathways needs to be investigated in more detail to determine its role in the regulation of gene expression.
合成法
5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium can be synthesized by reacting 5-ethylamino-9-diethylaminobenzo(a)phenoxazinium with selenium dioxide in the presence of an acid catalyst. This reaction results in the formation of 5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium, which can be purified by recrystallization. The purity of the compound can be confirmed by spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学的研究の応用
5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium has been used in various scientific research applications, including cancer treatment, enzyme inhibition, and redox signaling. In cancer treatment, 5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium has been shown to induce apoptosis in cancer cells by increasing oxidative stress and disrupting mitochondrial function. In enzyme inhibition, 5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium has been used as a potent inhibitor of glutathione peroxidase, an enzyme that plays a critical role in the cellular defense against oxidative stress. In redox signaling, 5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium has been shown to modulate the activity of redox-sensitive transcription factors, which are involved in the regulation of gene expression.
特性
CAS番号 |
136825-97-3 |
|---|---|
製品名 |
5-Ethylamino-9-diethylaminobenzo(a)phenoselenazinium |
分子式 |
C22H25ClN3Se |
分子量 |
445.9 g/mol |
InChI |
InChI=1S/C22H25N3Se.ClH/c1-4-23-19-14-21-22(17-10-8-7-9-16(17)19)24-18-12-11-15(13-20(18)26-21)25(5-2)6-3;/h7-14,23-24H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
SRQQJJNTFGRJAM-UHFFFAOYSA-M |
SMILES |
CCNC1=CC2=C(C3=CC=CC=C31)NC4=C([Se+]2)C=C(C=C4)N(CC)CC.[Cl-] |
正規SMILES |
CCNC1=CC2=C(C3=CC=CC=C31)NC4=C([Se+]2)C=C(C=C4)N(CC)CC.[Cl-] |
同義語 |
5- ethylamino-9-diethylaminobenzo(a)phenoselenazinium 5-ethylamino-9-diethylamino-benzo(a)phenoselenazinium chloride EtNBSe |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)

![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236563.png)
![3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236568.png)
![4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine](/img/structure/B236570.png)


![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B236595.png)



![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)